Cas no 1261684-68-7 (4'-Amino-2,2'-dibromoacetophenone)

4'-Amino-2,2'-dibromoacetophenone is a brominated acetophenone derivative featuring an amino functional group at the para position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct bromine substitution pattern enhances reactivity in cross-coupling and nucleophilic substitution reactions, enabling efficient derivatization. The presence of the amino group further expands its utility in condensation and cyclization reactions. With high purity and stability under controlled conditions, it serves as a reliable building block for constructing complex molecular frameworks. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
4'-Amino-2,2'-dibromoacetophenone structure
1261684-68-7 structure
商品名:4'-Amino-2,2'-dibromoacetophenone
CAS番号:1261684-68-7
MF:C8H7Br2NO
メガワット:292.955280542374
CID:4797321

4'-Amino-2,2'-dibromoacetophenone 化学的及び物理的性質

名前と識別子

    • 4'-AMINO-2,2'-DIBROMOACETOPHENONE
    • 4'-Amino-2,2'-dibromoacetophenone
    • インチ: 1S/C8H7Br2NO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4,11H2
    • InChIKey: UFXDJFXKGVGCEO-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=CC=1C(CBr)=O)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 174
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 43.1

4'-Amino-2,2'-dibromoacetophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015028176-1g
4'-Amino-2,2'-dibromoacetophenone
1261684-68-7 97%
1g
$1475.10 2023-09-03
Alichem
A015028176-250mg
4'-Amino-2,2'-dibromoacetophenone
1261684-68-7 97%
250mg
$504.00 2023-09-03
Alichem
A015028176-500mg
4'-Amino-2,2'-dibromoacetophenone
1261684-68-7 97%
500mg
$815.00 2023-09-03

4'-Amino-2,2'-dibromoacetophenone 関連文献

4'-Amino-2,2'-dibromoacetophenoneに関する追加情報

4'-Amino-2,2'-dibromoacetophenone: A Comprehensive Overview

4'-Amino-2,2'-dibromoacetophenone (CAS No. 1261684-68-7) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound, characterized by its bromine atoms and amino group, exhibits a complex structure that makes it a valuable subject for both academic research and industrial applications.

The molecular structure of 4'-Amino-2,2'-dibromoacetophenone consists of a phenyl ring substituted with an amino group at the para position and two bromine atoms at the ortho positions. This arrangement imparts the compound with distinct electronic and steric properties, which are crucial for its reactivity and functionality. Recent studies have highlighted its potential as a precursor in organic synthesis, particularly in the development of advanced materials and pharmaceutical compounds.

One of the most notable applications of 4'-Amino-2,2'-dibromoacetophenone is in the field of drug discovery. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, leveraging its ability to undergo various chemical transformations. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

In addition to its pharmaceutical applications, 4'-Amino-2,2'-dibromoacetophenone has also been investigated for its role in materials science. Its bromine atoms make it a suitable candidate for use in flame-retardant materials. Recent advancements in polymer chemistry have utilized this compound to enhance the fire resistance of polymeric materials without compromising their mechanical properties. This application is particularly relevant given the increasing demand for safer and more sustainable materials in industries such as electronics and construction.

The synthesis of 4'-Amino-2,2'-dibromoacetophenone involves a multi-step process that typically begins with the bromination of acetophenone derivatives. Researchers have optimized various synthetic routes to improve yield and purity, ensuring scalability for industrial production. For example, a study published in *Green Chemistry* reported the development of an environmentally friendly synthesis method using microwave-assisted techniques, which significantly reduces reaction time and energy consumption.

Another area where 4'-Amino-2,2'-dibromoacetophenone has shown promise is in catalysis. Its unique electronic configuration allows it to act as a ligand in transition metal-catalyzed reactions, facilitating the formation of complex molecular architectures. A recent paper in *Angewandte Chemie* highlighted its role in asymmetric catalysis, where it enabled the enantioselective synthesis of chiral compounds—a critical requirement for modern drug development.

Despite its numerous advantages, the use of 4'-Amino-2,2'-dibromoacetophenone is not without challenges. The presence of bromine atoms introduces certain limitations, such as potential toxicity concerns and regulatory hurdles. However, ongoing research aims to address these issues through innovative synthesis methods and alternative functionalization strategies.

In conclusion, 4'-Amino-2,2'-dibromoacetophenone (CAS No. 1261684-68-7) stands out as a versatile compound with wide-ranging applications across multiple disciplines. From drug discovery to materials science and catalysis, its unique properties continue to drive cutting-edge research and development efforts. As scientific advancements unfold, this compound is poised to play an even more significant role in shaping future innovations.

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